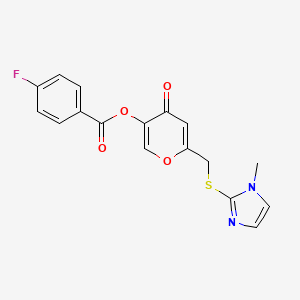

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate, also known as MRS2578, is a selective and potent P2Y6 receptor antagonist. The P2Y6 receptor is a G protein-coupled receptor that is activated by UDP, a nucleotide that is released during tissue damage and inflammation. The P2Y6 receptor is involved in various physiological processes, including immune response and inflammation.

Applications De Recherche Scientifique

Anticancer Activity

6-Fluorobenzo[b]pyran derivatives, a class related to the queried compound, have demonstrated potential in anticancer research. For instance, certain fluorobenzo[b]pyran compounds have been shown to exhibit anti-lung cancer activity at low concentrations, surpassing the effectiveness of the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anticonvulsant Activity

Derivatives of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate have been explored for their anticonvulsant properties. Notably, certain pyrazolo[3,4-d]- and triazolo[4,5-d]pyrimidines, which are structurally similar, showed less activity than another compound (9-(2-fluorobenzyl)-6-(methylamino)-9H-purine) against seizures induced in rats (Kelley et al., 1995).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, closely related to the queried compound, have been identified for their in vitro antioxidant properties. One such compound, 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT), demonstrated a potent antioxidant effect and significant anticancer activity against hepatocellular carcinoma cell line, HepG2 (Sunil et al., 2010).

Antimicrobial Activity

Research on pyrazole-imidazole-triazole hybrids, which share structural similarities with the queried compound, revealed their potential as antimicrobial agents. Specifically, one of the compounds in this series showed excellent potency against A. niger, even better than the reference drug Fluconazole (Punia et al., 2021).

Anti-inflammatory and Analgesic Activities

Compounds derived from imidazolyl acetic acid, structurally related to this compound, have shown promising results in anti-inflammatory and analgesic studies. Specific derivatives exhibited significant anti-inflammatory activity and inhibited writhing in animal models, with some being twice as effective as standard references (Khalifa & Abdelbaky, 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases such as Kennedy’s disease, male infertility, and others .

Mode of Action

The compound is a bifunctional molecule that has two ends . One end contains a cereblon ligand which binds to the E3 ubiquitin ligase , and the other end contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within cells. When the compound binds to the Androgen Receptor and the E3 ubiquitin ligase, it causes the Androgen Receptor to be ubiquitinated and subsequently degraded by the proteasome . This leads to a decrease in Androgen Receptor activity.

Result of Action

The result of the compound’s action is the degradation and inhibition of the Androgen Receptor . This can lead to a decrease in the activity of the Androgen Receptor, which can have various effects depending on the context. For example, in the case of androgen-sensitive cancers, this could potentially slow down the growth of the cancer cells .

Propriétés

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVNMLWKKODYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)

![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)